molecular formula C23H17ClN2O2S B2429659 1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 338419-04-8

1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No. B2429659
M. Wt: 420.91
InChI Key: BWMSCDACPNHXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C23H17ClN2O2S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

The compound has been explored for its potential in anticonvulsant applications. However, it was found that most of the derivatives of this compound were inactive in anticonvulsant screening, suggesting limited efficacy in this domain (Rajopadhye & Popp, 1984).

Anticancer Activity

This compound has shown promise in cancer research. Specifically, certain derivatives, including those with a 4-chlorophenyl group, demonstrated superior anticancer properties in tests conducted by the National Cancer Institute (Kaminskyy et al., 2011).

Antimicrobial Applications

There is significant interest in the antimicrobial potential of these compounds. Synthesized derivatives have been screened for antimicrobial activity, indicating their potential use in combating various bacterial and fungal infections (Thadhaney et al., 2010).

Antileukemic Activity

In the context of leukemia, specific derivatives of this compound have been found active in P388 and L1210 leukemia screen tests, suggesting their potential utility in developing antileukemic treatments (Rajopadhye & Popp, 1987).

Antihistamic Properties

There are studies indicating the use of these compounds as antihistamines. Fluorinated derivatives, in particular, have been evaluated for their ability to inhibit contractions induced by histamine, showing H1-antagonism (Arya et al., 2012).

Antibacterial and Antifungal Effects

Further research has shown enhanced antibacterial, antifungal, and insecticidal activities in fluorine-containing derivatives of this compound. The addition of sulfur to the compounds reportedly increases their efficacy in these applications (Dandia et al., 1993).

Antibacterial Activity and Partition Coefficients

The compound has been studied for its antibacterial activity, with evaluations including partition coefficient analysis for n-octanol/water solvent systems. This research adds to the understanding of the compound's potential in medical applications (Sahu et al., 2007).

Safety And Hazards

The safety and hazards of a specific compound depend on its structure and properties. As I couldn’t find specific information on the compound you mentioned, I recommend referring to the Material Safety Data Sheet (MSDS) of the compound for detailed safety and hazard information.


Future Directions

Given the wide range of biological activities of indole and thiazolidine derivatives, there is immense potential for the exploration of newer therapeutic possibilities12. The development of multifunctional drugs and the improvement of their activity should be a focus of research2.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed studies and research are required.


properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-17-12-10-16(11-13-17)14-25-20-9-5-4-8-19(20)23(22(25)28)26(21(27)15-29-23)18-6-2-1-3-7-18/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMSCDACPNHXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

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